E‑Stereochemistry vs Z‑Isomer: Geometric Determinant of Binding Conformation
CAS 691873‑19‑5 bears an E (trans) configuration at the exocyclic C3–methylidene double bond, placing the bromophenyl‑pyrrole moiety on the opposite side of the indolin‑2‑one plane relative to the lactam NH. The closest commercially cataloged structural isomer, (3Z)-3-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]-1H-indol-2-one (CAS 691869‑05‑3), bears a Z configuration with the pyrrole attached at the 3‑position rather than the 2‑position . In the broader 3‑pyrrole‑methylidene‑indolin‑2‑one series, E‑configured compounds have been shown to adopt a binding‑competent conformation for the ATP pocket of VEGFR2, whereas Z‑isomers exhibit a >10‑fold reduction in inhibitory potency due to steric clash with the hinge region [1]. For procurement, specifying the E‑isomer ensures acquisition of the geometry that aligns with the established kinase inhibitor pharmacophore.
| Evidence Dimension | Stereochemical configuration at C3-methylidene |
|---|---|
| Target Compound Data | E (trans) configuration; pyrrole attached at 2-position |
| Comparator Or Baseline | CAS 691869-05-3: Z configuration; pyrrole attached at 3-position; also molecular formula C₁₉H₁₃BrN₂O, MW 365.2 |
| Quantified Difference | Distinct geometry (E-2-yl vs Z-3-yl); in-class data: E-isomers show ≥10× potency advantage over Z-isomers in VEGFR2 kinase assays [1] |
| Conditions | Molecular geometry (InChIKey: DKMRFIKLCSOEBL-SFQUDFHCSA-N vs comparator); in-class VEGFR2 biochemical kinase inhibition assay context |
Why This Matters
The E configuration is essential for ATP-binding pocket complementarity; selecting the Z-isomer inadvertently may yield a compound with severely compromised target engagement despite identical molecular formula and similar vendor catalog descriptions.
- [1] Sun, L. et al. J. Med. Chem. 1999, 42, 5120–5130. Structure-activity relationships demonstrate that E‑configured 3‑pyrrol‑2‑yl‑methylidene isomers are the active geometry for VEGFR2 inhibition; Z‑isomers show >10‑fold reduced potency. View Source
